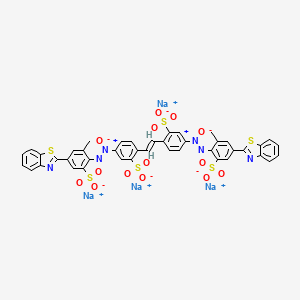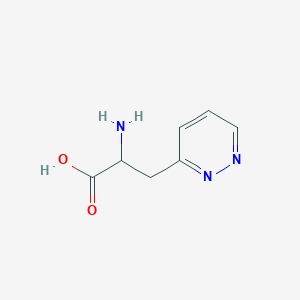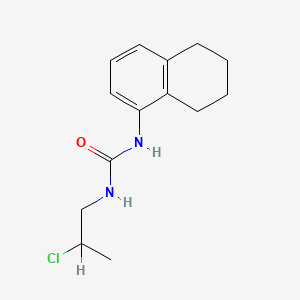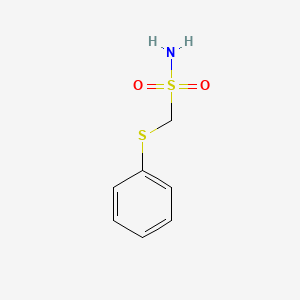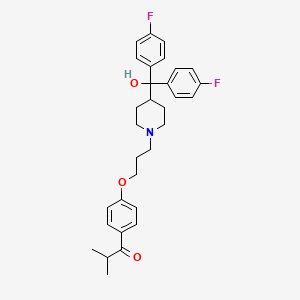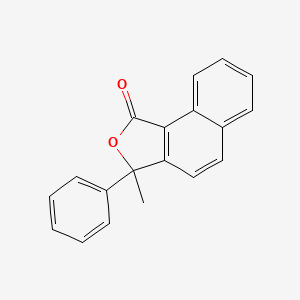
Bombolitin Iii
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bombolitin III is a peptide derived from the venom of the bumblebee species Megabombus pennsylvanicusThese peptides are amphiphilic, meaning they have both hydrophilic and hydrophobic properties, which allows them to interact with lipid membranes effectively .
Méthodes De Préparation
Bombolitin III can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained
Analyse Des Réactions Chimiques
Bombolitin III primarily interacts with lipid membranes rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. Its amphiphilic nature allows it to insert into lipid bilayers, causing membrane disruption. This interaction can be studied using various techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy . The major product of these interactions is the formation of membrane pores, leading to cell lysis.
Applications De Recherche Scientifique
Bombolitin III has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study peptide-membrane interactions and the mechanisms of antimicrobial peptides. In biology, this compound is used to investigate the structural diversity and specificity of antimicrobial peptides across different species . Additionally, this compound can be used to study the activation of phospholipase A2, an enzyme involved in lipid metabolism .
Mécanisme D'action
The mechanism of action of bombolitin III involves its interaction with lipid membranes. Upon binding to the membrane, this compound adopts an alpha-helical conformation, which allows it to insert into the lipid bilayer. This insertion disrupts the membrane structure, leading to the formation of pores and subsequent cell lysis . The molecular targets of this compound are primarily the lipid components of the membrane, and its activity is influenced by the lipid composition and the peptide’s secondary structure .
Comparaison Avec Des Composés Similaires
Bombolitin III is similar to other antimicrobial peptides such as melittin, which is derived from honeybee venom. Both peptides share the ability to disrupt lipid membranes and cause cell lysis. this compound is unique in its specific amino acid sequence and its interaction with different lipid compositions . Other similar compounds include bombolitin I, II, IV, and V, which are also derived from bumblebee venom and share structural and functional similarities with this compound .
Propriétés
Numéro CAS |
95732-42-6 |
|---|---|
Formule moléculaire |
C87H157N23O19S |
Poids moléculaire |
1861.4 g/mol |
Nom IUPAC |
4-[[1-[[1-[[1-[[6-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C87H157N23O19S/c1-20-50(14)67(91)84(126)100-58(31-25-28-35-90)79(121)109-70(51(15)21-2)86(128)101-59(32-36-130-19)77(119)104-64(41-66(112)113)83(125)110-71(52(16)22-3)87(129)106-62(39-47(8)9)81(123)96-53(17)73(115)99-57(30-24-27-34-89)76(118)103-60(37-45(4)5)75(117)94-43-65(111)98-56(29-23-26-33-88)78(120)108-69(49(12)13)85(127)105-61(38-46(6)7)80(122)97-54(18)74(116)102-63(40-55-42-93-44-95-55)82(124)107-68(48(10)11)72(92)114/h42,44-54,56-64,67-71H,20-41,43,88-91H2,1-19H3,(H2,92,114)(H,93,95)(H,94,117)(H,96,123)(H,97,122)(H,98,111)(H,99,115)(H,100,126)(H,101,128)(H,102,116)(H,103,118)(H,104,119)(H,105,127)(H,106,129)(H,107,124)(H,108,120)(H,109,121)(H,110,125)(H,112,113) |
Clé InChI |
GAUXPYFZYSOITP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


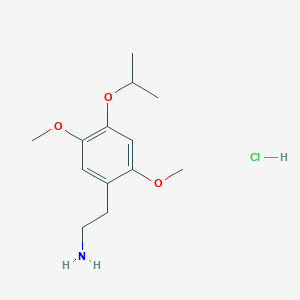
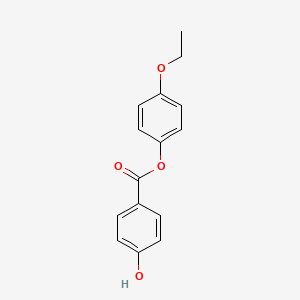
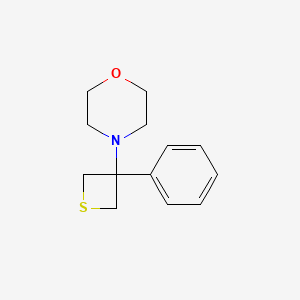
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
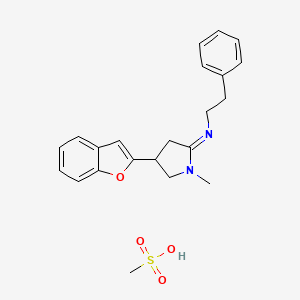
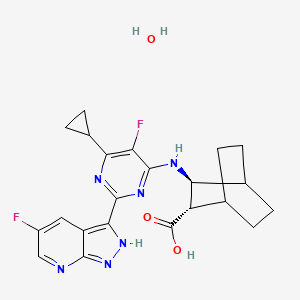
![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)
